

# Technical Comparison Guide: DL-4662 (Hydrochloride) vs. Methamphetamine

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## Compound of Interest

Compound Name: DL-4662 (hydrochloride)

Cat. No.: B1164671

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## Executive Summary

This guide provides a technical comparison between Methamphetamine, the prototypical substituted amphetamine psychostimulant, and **DL-4662 (Hydrochloride)**, a novel synthetic cathinone derivative.

While Methamphetamine acts as a potent monoamine releaser via VMAT2 and TAAR1 agonism, DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one) is structurally characterized as a reuptake inhibitor with a pharmacological profile governed by its bulky 3,4-dimethoxy substitution and extended pentyl side chain. This guide synthesizes available forensic data with Structure-Activity Relationship (SAR) principles to define the operational differences between these two agents.

## Chemical & Structural Profile[1][2][3]

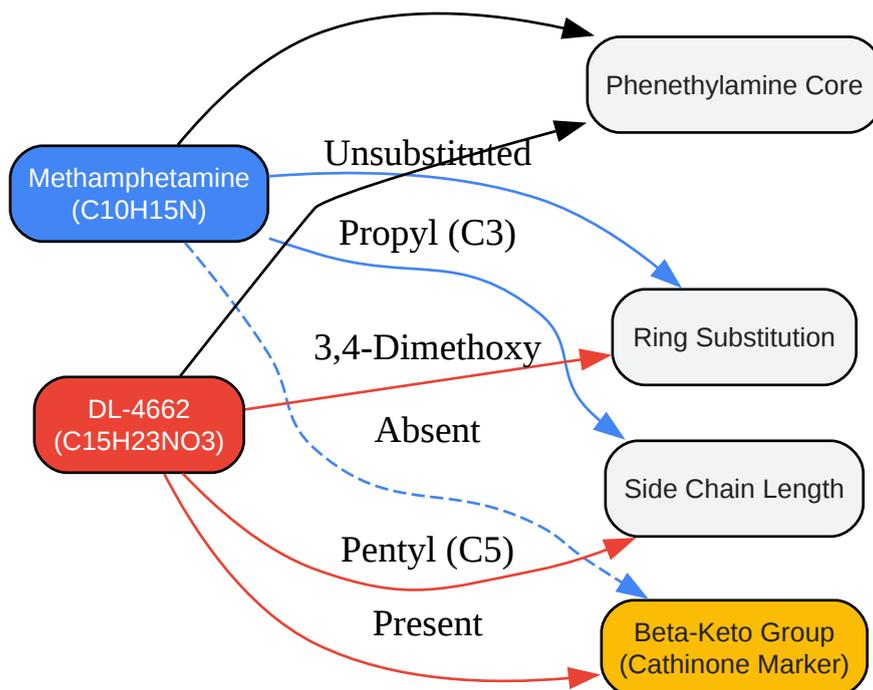
The fundamental difference lies in the

-keto substitution and ring functionalization. DL-4662 represents a "hybrid" modification—combining the core of Pentedrone with the ring substitution pattern of the phenethylamine series (similar to 3,4-DMA).

## Table 1: Physicochemical Comparison

Feature	Methamphetamine (HCl)	DL-4662 (Hydrochloride)
IUPAC Name	(2S)-N-methyl-1-phenylpropan-2-amine	1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one
Class	Phenethylamine (Amphetamine)	Synthetic Cathinone (-keto Amphetamine)
Formula	C <sub>10</sub> H <sub>15</sub> N · HCl	C <sub>15</sub> H <sub>23</sub> NO <sub>3</sub> · HCl
Molar Mass	185.7 g/mol	301.8 g/mol
Core Structure	Phenyl ring, Propyl chain, N-methyl	Phenyl ring (3,4-dimethoxy), Pentyl chain, N-ethyl
Chirality	Single enantiomer (S-isomer active)	Typically racemic (DL-) in forensic seizures
Lipophilicity	High (BBB permeable)	Moderate (Reduced by polar methoxy/keto groups)

## Structural Visualization



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Figure 1: Structural divergence highlighting the beta-keto moiety and steric bulk of DL-4662.

## Pharmacological Mechanism[1][2][4]

The transition from Methamphetamine to DL-4662 involves a shift from release to blockade, driven by the steric hindrance of the cathinone scaffold.

### Methamphetamine: The Releaser

Methamphetamine functions as a pseudo-substrate for the Dopamine Transporter (DAT).[1]

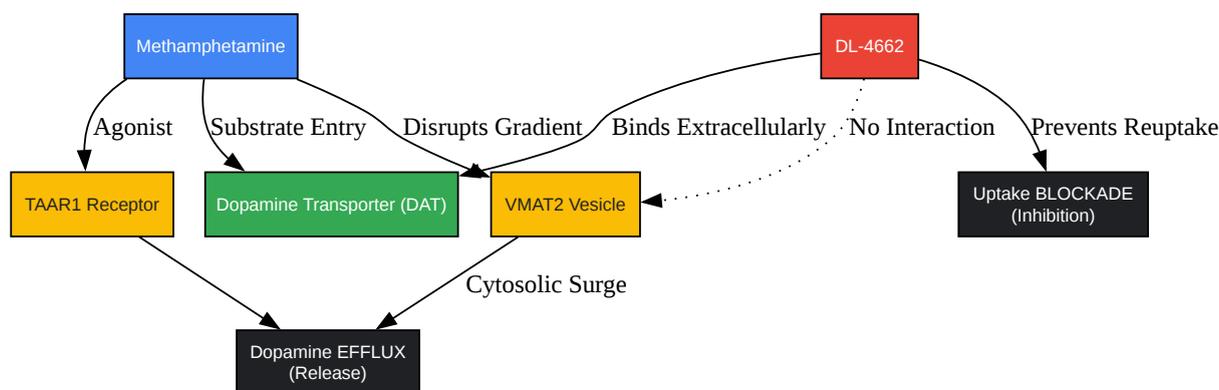
- Translocation: Enters the presynaptic neuron via DAT.
- VMAT2 Disruption: Inhibits VMAT2, collapsing the vesicular pH gradient.
- Reverse Transport: Cytosolic dopamine levels spike, reversing DAT direction to pump dopamine out into the synapse.
- TAAR1 Agonism: Activates Trace Amine-Associated Receptor 1, further promoting efflux.

### DL-4662: The Inhibitor (Predicted via SAR)

DL-4662 lacks the structural conformity required for efficient substrate translocation due to the -keto group and the bulky 3,4-dimethoxy ring.

- Reuptake Inhibition: Binds to the extracellular face of DAT/NET, locking the transporter in an outward-facing conformation.
- Selectivity Shift:
  - Pentyl Chain: Longer alkyl chains (C5 vs C3) in cathinones (e.g., Pentedrone) typically increase NET affinity relative to DAT, often reducing abuse potential compared to Methamphetamine.
  - 3,4-Dimethoxy: This substitution often introduces SERT (Serotonin Transporter) affinity, contrasting with Methamphetamine's negligible SERT activity.

- Result: DL-4662 is likely a mixed monoamine uptake inhibitor with a lower efficacy ceiling than Methamphetamine.



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Figure 2: Mechanistic divergence. Methamphetamine invades the neuron; DL-4662 blocks the entry door.

## Experimental Data & Analytical Identification

As DL-4662 is a research standard with limited in vivo data, identification relies on forensic analytical profiles. The following data distinguishes it from Methamphetamine in biological matrices.

### Analytical Profile (GC-MS)

Unlike Methamphetamine, which fragments predictably at  $m/z$  58 (base peak), DL-4662 exhibits a fragmentation pattern characteristic of

-amino ketones.

Compound	Retention Index (approx)	Base Peak (m/z)	Key Fragment Ions
Methamphetamine	1150	58	91, 134
DL-4662	1850	100	137, 165

- Ion m/z 100: Corresponds to the iminium ion formed by cleavage alpha to the carbonyl (ethylamino-pentane fragment).
- Ion m/z 165: Corresponds to the 3,4-dimethoxybenzoyl fragment (characteristic of the ring substitution).

## Comparative Potency (Predicted)

Based on SAR data from analogous cathinones (Pentedrone, Ephylone):

Metric	Methamphetamine	DL-4662 (Estimated)	Rationale
DAT IC50	~10–50 nM (Releaser)	> 500 nM (Inhibitor)	Pentyl chain reduces DAT potency vs Propyl.
NET IC50	~20 nM	~100–300 nM	Cathinones retain strong NET affinity.
SERT IC50	> 2000 nM (Negligible)	< 1000 nM (Moderate)	3,4-dimethoxy group enhances SERT binding.
Duration	8–12 Hours	2–4 Hours	-keto group increases metabolic susceptibility.

## Experimental Protocols

For researchers characterizing DL-4662, the following protocols ensure valid data generation.

## Protocol A: Monoamine Uptake Inhibition Assay (HEK-293 Cells)

Objective: Determine IC<sub>50</sub> values for DAT, NET, and SERT to quantify potency relative to Methamphetamine.

- Cell Preparation:
  - Transfect HEK-293 cells with human DAT, NET, or SERT cDNA.
  - Seed cells at 50,000 cells/well in 96-well plates coated with poly-D-lysine.
- Compound Preparation:
  - Dissolve DL-4662 HCl in DMSO (stock 10 mM).
  - Prepare serial dilutions (0.1 nM to 100 μM) in Krebs-Ringer-HEPES buffer.
- Uptake Reaction:
  - Wash cells with warm buffer.
  - Incubate with DL-4662 dilutions for 10 min at 37°C.
  - Add radiolabeled substrate: [<sup>3</sup>H]DA, [<sup>3</sup>H]NE, or [<sup>3</sup>H]5-HT (final conc. 20 nM).
  - Incubate for 5–10 min (linear uptake phase).
- Termination & Counting:
  - Rapidly aspirate and wash with ice-cold buffer (3x).
  - Lyse cells with 1% SDS/0.1N NaOH.
  - Quantify radioactivity via liquid scintillation counting.
- Analysis:
  - Fit data to non-linear regression (Sigmoidal dose-response).

- Validation: Run Methamphetamine as a positive control (expect IC50 ~20-50 nM for DAT).

## Protocol B: Forensic Differentiation (GC-MS)

Objective: Conclusively distinguish DL-4662 from other "Bath Salt" isomers.

- Sample Prep: Dissolve 1 mg sample in 1 mL methanol.
- Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
- Column: HP-5MS (30m x 0.25mm x 0.25µm).
- Temperature Program:
  - Start: 80°C (hold 1 min).
  - Ramp: 15°C/min to 280°C.
  - Hold: 280°C for 10 min.
- Identification Logic:
  - Look for Retention Time > Methamphetamine.
  - Confirm Base Peak 100 (indicates N-ethyl + Pentyl chain).
  - Confirm Peak 165 (indicates 3,4-dimethoxy ring).
  - Note: Methamphetamine will elute much earlier with Base Peak 58.

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